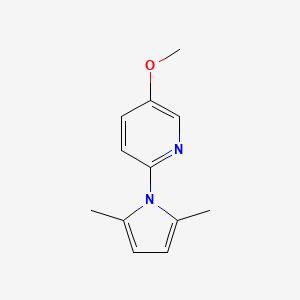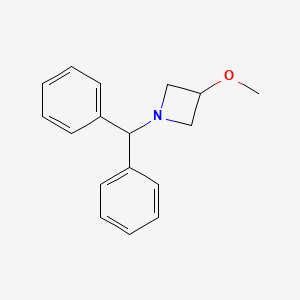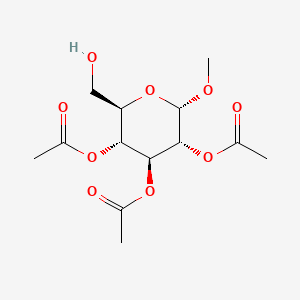
Trimethylphosphine sulfide
Descripción general
Descripción
Trimethylphosphine sulfide (chemical formula: C₃H₉PS) is a compound that falls within the class of organophosphorus compounds. It is characterized by its sulfur atom bonded to three methyl (CH₃) groups and one phosphorus (P) atom. The compound exists as a solid at room temperature and has a melting point of 155-156°C .
Molecular Structure Analysis
The molecular structure of trimethylphosphine sulfide consists of a central phosphorus atom (P) bonded to three methyl groups (CH₃) and one sulfur atom (S). The compound adopts a tetrahedral geometry around the phosphorus atom, with bond angles close to 109.5°. The P-S bond length is approximately 1.85 Å .
Aplicaciones Científicas De Investigación
Fragmentation and Isomerization Studies
Trimethylphosphine sulfide (TMP) has been studied for its fragmentation and isomerization properties. Keck and Tommes (1999) reported on the electron impact (EI) fragmentation of TMP, where the molecular ion mainly retains the connectivity of the neutral molecule. They also suggested isomerization of the molecular ion and examined the structures of fragment ions using collisional activation mass spectrometry. These findings provide insights into the behavior of TMP under specific conditions, which can be valuable for chemical analysis and synthesis processes (Keck & Tommes, 1999).
Structural Analysis
Bartell and Brockway (1960) conducted an electron diffraction study to determine the structural parameters of gaseous trimethylphosphine. Understanding the structural aspects of TMP, including bond distances and angles, is crucial in materials science and chemistry for designing compounds with desired properties (Bartell & Brockway, 1960).
Infrared and Raman Spectra Studies
Watari, Takayama, and Aida (1979) recorded the infrared and Raman spectra of trimethylphosphine sulfide and its analogues. This study contributes to our understanding of the vibrational properties of TMP, which is essential for applications in spectroscopy and molecular identification (Watari, Takayama & Aida, 1979).
Application in Silicon Device Fabrication
Oleszek (2001) investigated the use of trimethylphosphine as a source for phosphorus ion implantation in silicon using a cold-cathode implantation system. This research is significant for the semiconductor industry, demonstrating the potential of TMP in the fabrication of silicon devices (Oleszek, 2001).
Oxidation Studies
Bach, Glukhovtsev, and Canepa (1998) studied the oxidation reactions of trimethylphosphine with peroxynitrous acid. Understanding the oxidative behavior of TMP is important in chemical synthesis and the development of oxidation processes (Bach, Glukhovtsev & Canepa, 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
trimethyl(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9PS/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFAZNVGJUIWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178784 | |
| Record name | Phosphine sulfide, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylphosphine sulfide | |
CAS RN |
2404-55-9 | |
| Record name | Phosphine sulfide, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine sulfide, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)


![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)





